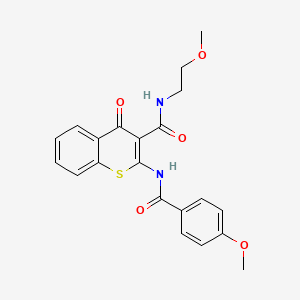
2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-oxo-4H-thiochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxybenzamido group, a methoxyethyl group, and a thiochromene group. These groups suggest that the compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The methoxybenzamido and methoxyethyl groups would likely contribute electron-donating effects, while the thiochromene ring could potentially have interesting electronic and steric properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the ether and amide groups could influence its solubility, while the thiochromene ring could affect its stability .Scientific Research Applications
G Protein-Coupled Receptor (GPR35) Agonists
Compounds similar to the one , specifically amidochromen-4-one-2-carboxylates, have been synthesized and evaluated for their activity as GPR35 agonists. These studies involve the development of potent and selective agonists, such as 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, which have been used to study orphan G protein-coupled receptors. The research on these compounds includes radiolabeling, kinetic, saturation, and competition assays, which provide a framework for understanding the interaction between these molecules and GPR35 receptors (Thimm et al., 2013).
Anti-Inflammatory and Analgesic Agents
Another study focuses on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which include benzodifuranyl, 1,3,5-triazines, and oxadiazepines. These compounds have been screened for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, showcasing their potential as therapeutic agents. This research highlights the process of synthesizing complex molecules with significant biological activities and could serve as a model for exploring the therapeutic potential of similar compounds (Abu‐Hashem et al., 2020).
Conformational Analysis of Analogues
The synthesis and conformational analysis of 2'-deoxy-2'-(3-methoxybenzamido)adenosine, aimed at inhibiting trypanosomal glyceraldehyde phosphate dehydrogenase (GAPDH), provides insight into rational drug design for treating sleeping sickness. This study underscores the importance of molecular modeling and structural analysis in developing new lead structures for specific diseases (Calenbergh et al., 1994).
Anion Binding and Intramolecular Hydrogen Bond
Research on N-(o-methoxybenzamido)thioureas demonstrates their enhanced anion binding affinity, attributed to the intramolecular hydrogen bond in the N-benzamide moiety. This study contributes to our understanding of molecular interactions and the design of molecules with specific binding properties, which could be applied in sensing, catalysis, and material science (Jiang et al., 2010).
Serotonin Receptor Antagonists
The design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists illustrate the process of modifying existing molecules to improve their efficacy and selectivity. This research is particularly relevant to the development of drugs targeting specific receptors in the brain (Kuroita et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)-4-oxothiochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-27-12-11-22-20(26)17-18(24)15-5-3-4-6-16(15)29-21(17)23-19(25)13-7-9-14(28-2)10-8-13/h3-10H,11-12H2,1-2H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQBJOUPVVPYKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(SC2=CC=CC=C2C1=O)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-oxo-4H-thiochromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


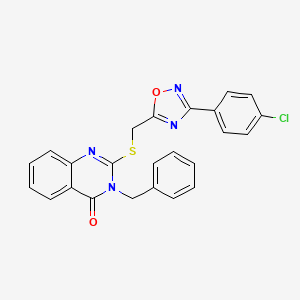
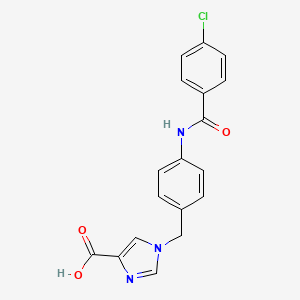
![2-[1-(2-Methylbutyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2868799.png)
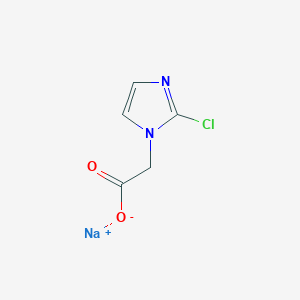
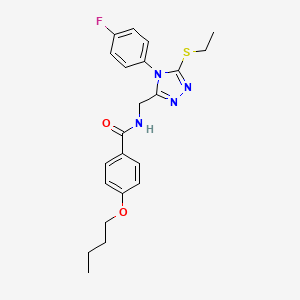
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2868802.png)


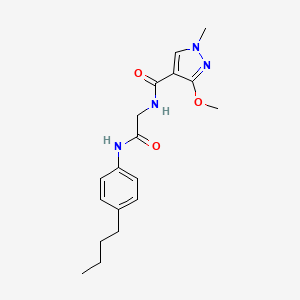
![N'-[(E)-(3-bromophenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2868807.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2868811.png)
